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1-Propene, 1-(methylthio)-, (Z)-

Flavor Chemistry Partition Coefficient Food Matrix Interaction

1-Propene, 1-(methylthio)-, (Z)- (CAS 52195-40-1), also known as (Z)-methyl 1-propenyl sulfide, is a low-molecular-weight (88.17 g/mol) organosulfur compound classified as a thioenol ether. It is a clear to pale yellow liquid characterized by a pungent, acrid garlic-like aroma.

Molecular Formula C4H8S
Molecular Weight 88.17 g/mol
CAS No. 52195-40-1
Cat. No. B1236067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propene, 1-(methylthio)-, (Z)-
CAS52195-40-1
Molecular FormulaC4H8S
Molecular Weight88.17 g/mol
Structural Identifiers
SMILESCC=CSC
InChIInChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3/b4-3-
InChIKeyYJOGCMRDEUBRJD-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-1-(Methylthio)-1-propene CAS 52195-40-1: Procurement-Relevant Chemical Identity and Regulatory Status


1-Propene, 1-(methylthio)-, (Z)- (CAS 52195-40-1), also known as (Z)-methyl 1-propenyl sulfide, is a low-molecular-weight (88.17 g/mol) organosulfur compound classified as a thioenol ether [1]. It is a clear to pale yellow liquid characterized by a pungent, acrid garlic-like aroma [2]. This compound is recognized as a flavoring agent by authoritative bodies, having been assigned FEMA number 4574 and JECFA number 1910, and is listed in the FDA's Substances Added to Food (formerly EAFUS) inventory [3]. Its approved use as a flavoring adjuvant establishes a clear procurement category for food technologists and flavor houses, distinguishing it from non-food-grade research chemicals or industrial intermediates.

Why (Z)-1-(Methylthio)-1-propene (52195-40-1) Cannot Be Replaced by Common Organosulfur Analogs


Generic substitution of organosulfur flavor compounds is not feasible due to fundamental differences in physical chemistry and sensory properties. Simple replacement with widely available garlic/onion aroma compounds like allyl methyl sulfide (CAS 10152-76-8) or methyl propyl disulfide (CAS 2179-60-4) would alter key product attributes. (Z)-1-(Methylthio)-1-propene possesses a unique combination of physicochemical properties—including its specific octanol/water partition coefficient (logP), vapor pressure, and boiling point—that governs its behavior in both food matrices and manufacturing processes [1]. The documented isomer ratio for commercial material (~53% Z, 46% E) is a critical quality attribute; procuring an undefined isomer mixture or a compound with a different functional group (e.g., disulfide vs. sulfide) would introduce uncontrolled variability in sensory impact and chemical stability, potentially compromising product consistency and regulatory compliance [2].

Quantitative Procurement Evidence for (Z)-1-(Methylthio)-1-propene (52195-40-1): Data-Driven Comparison to Alternatives


LogP Comparison: (Z)-Methyl 1-Propenyl Sulfide vs. Allyl Methyl Sulfide

The octanol/water partition coefficient (logP) is a critical parameter for flavor compounds, governing their distribution in multi-phase food systems. (Z)-Methyl 1-propenyl sulfide (CAS 52195-40-1) exhibits a substantially higher logP (2.407, estimated) [1] compared to the commonly used garlic flavorant allyl methyl sulfide (logP ~1.56 to 1.96) [2]. This indicates greater lipophilicity for (Z)-methyl 1-propenyl sulfide.

Flavor Chemistry Partition Coefficient Food Matrix Interaction

Vapor Pressure Comparison: (Z)-Methyl 1-Propenyl Sulfide vs. Methyl Propyl Disulfide

Volatility, as measured by vapor pressure, dictates how a flavor compound partitions into the headspace and reaches the olfactory epithelium. (Z)-Methyl 1-propenyl sulfide has a vapor pressure of 39.23 mmHg at 25°C (estimated) [1]. This contrasts sharply with a common alternative, methyl propyl disulfide (CAS 2179-60-4), which is considerably less volatile, with an estimated vapor pressure of 3.53 mmHg at 25°C [2].

Volatility Headspace Analysis Flavor Release

Boiling Point as a Process Suitability and Purity Indicator

The boiling point of a chemical is a fundamental physical constant used in both manufacturing process control and quality assurance. The target compound's boiling point is specified as 102°C (at 957 mmHg) [1]. This value serves as a key reference point against which other in-class sulfur compounds can be compared, such as the industrial alternative methyl propyl disulfide, which boils at a significantly higher temperature range of 69-71°C at a drastically reduced pressure of 43 mmHg .

Thermal Stability Process Control Quality Assurance

Procurement-Linked Application Scenarios for (Z)-1-(Methylthio)-1-propene (CAS 52195-40-1)


Development of Garlic/Onion Flavor Formulations for High-Fat Foods

The validated high logP (2.407) of (Z)-1-(Methylthio)-1-propene indicates its superior suitability for flavoring high-fat food matrices such as processed meats, savory snacks, and oil-based dressings [1]. Flavor houses developing robust garlic or onion notes for these applications can leverage its specific lipophilicity to ensure the flavor partitions effectively into the lipid phase, providing a more authentic and sustained flavor release compared to less lipophilic alternatives like allyl methyl sulfide. This data-driven selection minimizes formulation guesswork and reduces the risk of flavor imbalance or rapid fade.

Creation of High-Impact Top Note Flavor Profiles

With a vapor pressure of 39.23 mmHg at 25°C, (Z)-1-(Methylthio)-1-propene is demonstrably more volatile than many other sulfur-containing flavor compounds [2]. This property makes it an ideal candidate for imparting the initial, pungent 'burst' of fresh garlic or onion aroma that is characteristic of many culinary experiences. Flavorists can specifically procure this compound to engineer the temporal profile of a flavor, creating a sharp top note that gives way to heavier, less volatile base notes from other components. Substituting a less volatile compound would result in a flatter, less dynamic sensory profile that fails to replicate the intended experience.

Synthesis of Thioether-Containing Fine Chemicals and Research Reagents

The compound's classification as a reactive vinyl sulfide makes it a valuable building block in organic synthesis . Its defined (Z)-stereochemistry provides a specific geometric configuration for researchers constructing sulfur-containing heterocycles or other complex molecules. In this scenario, the procurement decision is based on the need for a specific, well-characterized chemical entity for producing novel compounds. The defined isomer ratio (~53% Z) in commercial material [3] is a critical quality attribute for ensuring reproducible synthetic outcomes, differentiating it from undefined mixtures or compounds with different functional groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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